Barium bis(triphenylmethanide)
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Overview
Description
Barium bis(triphenylmethanide) is an organometallic compound that features a barium ion coordinated with two triphenylmethanide anions. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject of study in the field of inorganic and organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium bis(triphenylmethanide) can be synthesized through the reaction of barium metal with triphenylmethane in the presence of a strong base. The reaction typically involves the following steps:
- Dissolution of barium metal in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of triphenylmethane to the solution.
- Introduction of a strong base, such as potassium tert-butoxide, to deprotonate the triphenylmethane, forming the triphenylmethanide anion.
- Coordination of the barium ion with the triphenylmethanide anions to form the final product.
Industrial Production Methods
Industrial production methods for barium bis(triphenylmethanide) are not well-documented, as this compound is primarily of academic interest. the synthesis in a laboratory setting can be scaled up by using larger quantities of reagents and solvents, while maintaining the same reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Barium bis(triphenylmethanide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of barium oxide and triphenylmethanol.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The triphenylmethanide ligands can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substituting Ligands: Various ligands, including phosphines and amines, can be introduced to replace the triphenylmethanide ligands.
Major Products Formed
Oxidation: Barium oxide and triphenylmethanol.
Reduction: Reduced barium species and modified triphenylmethane derivatives.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Barium bis(triphenylmethanide) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: While not widely used in industry, it serves as a model compound for studying the behavior of barium-containing organometallics.
Mechanism of Action
The mechanism of action of barium bis(triphenylmethanide) involves the coordination of the barium ion with the triphenylmethanide anions. This coordination affects the electronic properties of the compound, making it reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Barium triphenylmethanide: Similar in structure but with different coordination environments.
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionato): Another barium-containing organometallic compound with distinct properties and applications.
Uniqueness
Barium bis(triphenylmethanide) is unique due to its specific coordination environment and the electronic properties imparted by the triphenylmethanide ligands. This uniqueness makes it a valuable compound for studying the behavior of barium in organometallic chemistry and for exploring new synthetic methodologies.
Properties
CAS No. |
37909-22-1 |
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Molecular Formula |
C38H30Ba |
Molecular Weight |
624.0 g/mol |
IUPAC Name |
barium(2+);diphenylmethylbenzene |
InChI |
InChI=1S/2C19H15.Ba/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q2*-1;+2 |
InChI Key |
DICTZEDCLZEGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Ba+2] |
Origin of Product |
United States |
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